N-cyclopentyl-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide
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Description
N-cyclopentyl-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide is a useful research compound. Its molecular formula is C19H19FN4O2 and its molecular weight is 354.385. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Assessment
- Compounds similar to N-cyclopentyl-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide have been synthesized and assessed for their biological activities. This includes the investigation of their anti-inflammatory properties, as seen in the study by Sunder and Maleraju (2013), where derivatives of a similar compound exhibited significant anti-inflammatory activity (Sunder & Maleraju, 2013).
Computational and Pharmacological Evaluation
- Computational and pharmacological evaluations of derivatives of 1,3,4-oxadiazole and pyrazole, which share structural similarities with the target compound, have been conducted. These studies include assessments for toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions (Faheem, 2018).
Antimicrobial Evaluation
- Research has also focused on the antimicrobial properties of related compounds. For example, Gul et al. (2017) investigated the antimicrobial evaluation and hemolytic activity of 2-[[5-alkyl/aralkyl substituted-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide derivatives, revealing their potential as antimicrobial agents (Gul et al., 2017).
Novel Synthesis Methods
- Innovative synthesis methods for related compounds have been developed. For instance, Latli et al. (2015) described the synthesis of a novel five-lipoxygenase activity protein inhibitor labeled with carbon-14 and deuterium, showcasing advanced techniques in chemical synthesis (Latli et al., 2015).
Antifungal and Apoptotic Effects
- The antifungal and apoptotic effects of triazole-oxadiazoles against Candida species have been studied, indicating the potential of these compounds in treating fungal infections (Çavușoğlu, Yurttaş, & Cantürk, 2018).
Anticancer Properties
- Research into the anticancer properties of similar compounds has been conducted. For example, Vinayak et al. (2014) synthesized and screened novel 2-chloro-N-(aryl substituted) acetamide derivatives of 5-[2-(4-methoxyphenyl) pyridin-3-yl]-1, 3, 4-oxadiazole-2-thiol for cytotoxicity on various cancer cell lines (Vinayak et al., 2014).
Properties
IUPAC Name |
N-cyclopentyl-2-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4O2/c20-14-9-7-13(8-10-14)18-22-19(26-23-18)16-6-3-11-24(16)12-17(25)21-15-4-1-2-5-15/h3,6-11,15H,1-2,4-5,12H2,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICGJPRCMXAQHLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CN2C=CC=C2C3=NC(=NO3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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